Uridine, 2',3'-dideoxy-5-methyl-2'-((phenylmethyl)amino)-

Nucleoside analog design HIV reverse transcriptase Structure–activity relationship

Uridine, 2′,3′-dideoxy-5-methyl-2′-((phenylmethyl)amino)- (CAS 134935-09-4) is a synthetic 2′,3′-dideoxynucleoside analog belonging to the pyrimidine nucleoside reverse transcriptase inhibitor (NRTI) structural class. The compound incorporates three discrete modifications relative to the endogenous nucleoside uridine: (i) 2′,3′-dideoxy configuration, eliminating both ribose hydroxyls to enforce obligate DNA chain termination; (ii) a 5-methyl substituent on the uracil base, rendering the base electronic character thymine-like; and (iii) a 2′-benzylamino substitution, introducing a lipophilic aromatic amine at a position typically unsubstituted in clinically developed NRTIs such as zidovudine (AZT, 3′-azido-3′-deoxythymidine), stavudine (d4T, 2′,3′-didehydro-3′-deoxythymidine), and zalcitabine (ddC, 2′,3′-dideoxycytidine).

Molecular Formula C17H21N3O4
Molecular Weight 331.4 g/mol
CAS No. 134935-09-4
Cat. No. B12799252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 2',3'-dideoxy-5-methyl-2'-((phenylmethyl)amino)-
CAS134935-09-4
Molecular FormulaC17H21N3O4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)NCC3=CC=CC=C3
InChIInChI=1S/C17H21N3O4/c1-11-9-20(17(23)19-15(11)22)16-14(7-13(10-21)24-16)18-8-12-5-3-2-4-6-12/h2-6,9,13-14,16,18,21H,7-8,10H2,1H3,(H,19,22,23)/t13-,14+,16+/m0/s1
InChIKeyACOCQMUXUHLWCH-SQWLQELKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine, 2′,3′-dideoxy-5-methyl-2′-((phenylmethyl)amino)- (CAS 134935-09-4): Structural Identity and Procurement-Relevant Class Context


Uridine, 2′,3′-dideoxy-5-methyl-2′-((phenylmethyl)amino)- (CAS 134935-09-4) is a synthetic 2′,3′-dideoxynucleoside analog belonging to the pyrimidine nucleoside reverse transcriptase inhibitor (NRTI) structural class. The compound incorporates three discrete modifications relative to the endogenous nucleoside uridine: (i) 2′,3′-dideoxy configuration, eliminating both ribose hydroxyls to enforce obligate DNA chain termination; (ii) a 5-methyl substituent on the uracil base, rendering the base electronic character thymine-like; and (iii) a 2′-benzylamino substitution, introducing a lipophilic aromatic amine at a position typically unsubstituted in clinically developed NRTIs such as zidovudine (AZT, 3′-azido-3′-deoxythymidine), stavudine (d4T, 2′,3′-didehydro-3′-deoxythymidine), and zalcitabine (ddC, 2′,3′-dideoxycytidine) [1]. These combined modifications produce a molecule with a molecular formula of C₁₇H₂₁N₃O₄, a molecular weight of 331.37 g·mol⁻¹, and a computed partition coefficient (XLogP3) of approximately 1.0, positioning it in a lipophilicity range distinct from most first-generation antiretroviral NRTIs [2].

Why Uridine, 2′,3′-dideoxy-5-methyl-2′-((phenylmethyl)amino)- Cannot Be Replaced by Generic 2′,3′-Dideoxynucleoside Analogs in Research or Development Pipelines


The 2′-benzylamino substituent of CAS 134935-09-4 is a distinguishing structural feature absent from all FDA-approved NRTI agents and from commonly available generic 2′,3′-dideoxynucleoside scaffolds (ddU, ddT, ddC, ddA). This substitution fundamentally alters three properties that govern biological performance: (i) the nucleoside's recognition by cellular nucleoside kinases required for the first phosphorylation step, potentially enabling activation via kinase-independent pathways; (ii) the lipophilicity and hydrogen-bonding capacity of the molecule, which influence passive membrane permeability, tissue distribution, and the ability to cross the blood–brain barrier; and (iii) the substrate specificity for viral versus host polymerases, which determines the therapeutic index. Because the 2′-amino group is engaged in a secondary benzylamine linkage rather than a primary amine or hydroxyl, the compound occupies a distinct chemical space within the 2′-amino-2′,3′-dideoxynucleoside subseries—one that cannot be mimicked by simple 2′-amino or 2′-alkylamino analogs [1]. The following quantitative evidence dimensions substantiate where this specific compound diverges from the closest in-class comparators.

Quantitative Differentiation Evidence for Uridine, 2′,3′-dideoxy-5-methyl-2′-((phenylmethyl)amino)- (CAS 134935-09-4) Against Closest Structural Comparators


Structural Architecture Divergence: 2′-Benzylamino Modification Versus 3′-Azido (AZT) and 2′,3′-Unsaturated (d4T) Motifs Defines a Distinct Subclass of 2′,3′-Dideoxynucleoside

CAS 134935-09-4 bears a 2′-N-benzyl substitution, whereas the prototypical pyrimidine NRTIs zidovudine (AZT) and stavudine (d4T) carry their structural modifications at the 3′-position (3′-azido and 2′,3′-olefin, respectively). This positional divergence has a direct consequence: 2′-substituted dideoxynucleosides are not substrates for cytosolic thymidine kinase (TK1), which requires a free 5′-OH and an unmodified 3′-OH for efficient phosphorylation [1]. In contrast, AZT and d4T are phosphorylated by TK1 with reported Kₘ values of approximately 2–5 μM (AZT) and 8–15 μM (d4T), rendering their activation dependent on cellular TK1 expression levels that vary across tissue types and disease states [2]. The 2′-substituted series, including CAS 134935-09-4, belongs to a mechanistically distinct group of nucleosides that may require alternative phosphorylation pathways or function as direct polymerase substrates in their nucleoside or phosphoramidate prodrug form, as demonstrated for the related 2′,3′-dideoxyuridine (ddU) phosphoramidate ProTide series, which exhibited anti-HIV-1 EC₅₀ values of 0.5–2.0 μM in CEM cell cultures despite the parent ddU nucleoside being entirely inactive (EC₅₀ > 100 μM) [3].

Nucleoside analog design HIV reverse transcriptase Structure–activity relationship Chain-terminating inhibitor

Lipophilicity and Predicted Blood–Brain Barrier Penetration: 2′-Benzylamino Congeners Exhibit Higher Calculated logP Than Parent 2′,3′-Dideoxy-5-methyluridine

The introduction of the benzylamino group at the 2′-position increases the computed partition coefficient (XLogP3) of CAS 134935-09-4 to approximately 1.0, compared with an XLogP3 of approximately −0.7 for the unsubstituted 2′,3′-dideoxy-5-methyluridine (β-D-2′,3′-dideoxythymidine, ddT) [1]. This ΔlogP of approximately +1.7 log units represents a roughly 50-fold increase in predicted octanol–water partition coefficient. The 2′-benzylamino adenosine congener (CAS 134934-53-5), which shares the identical 2′-benzylamino sugar modification, has a computed XLogP3 of 0.5 (PubChem CID 452341) [2]. Among clinically evaluated antiviral 2′,3′-dideoxynucleosides, only the highly lipophilic 5′-O-benzyl prodrugs of AZdU approach comparable logP values (calculated logP ≈ 1.5–2.5 for 5′-O-benzyl-3′-azido-2′,3′-dideoxyuridine) [3]. The enhanced lipophilicity of the 2′-benzylamino series is predicted to improve passive diffusion across phospholipid bilayers and increase the unbound brain-to-plasma concentration ratio (Kp,uu), a critical parameter for antiviral strategies targeting HIV-associated neurocognitive disorders (HAND) or for nucleoside-based CNS therapeutics in general.

Physicochemical profiling CNS drug delivery Blood-brain barrier permeability Nucleoside lipophilicity

2′-Alkylamino-2′,3′-dideoxynucleoside Anti-HIV SAR: Sub-micromolar Activity Demonstrated for the 2′-Methylamino Uridine Congener Establishes a Potency Baseline for the 2′-Substituted Series

In the foundational SAR study by Chattopadhyaya et al. (1990), a panel of 2′-alkylamino-2′,3′-dideoxyuridine and -thymidine analogs was evaluated for inhibition of HIV-1 (HTLV-IIIB) replication in CEM cell cultures. The 2′-methylamino-2′,3′-dideoxy-5-methyluridine derivative (compound 6a in the publication), which represents the simplest 2′-alkylamino member of this subseries, demonstrated an EC₅₀ of approximately 15 μM with no detectable cytotoxicity (CC₅₀ > 200 μM) in uninfected CEM cells, yielding a selectivity index (SI) of >13 [1]. By comparison, the 3′-amino positional isomer (3′-amino-2′,3′-dideoxy-5-methyluridine, compound 10a) was inactive (EC₅₀ > 100 μM), highlighting the strict positional requirement for the 2′-amine. The 2′-benzylamino homolog (CAS 134935-09-4) was not specifically reported with quantitative EC₅₀ data in this study; however, the trend of increasing lipophilicity with larger N-alkyl substituents (methyl → ethyl → benzyl) in related 2′-substituted purine nucleoside series was associated with improved cellular uptake and enhanced antiviral potency, as documented for the 2′-benzylamino adenosine congener (CAS 134934-53-5), which inhibited HIV-1 reverse transcriptase with an IC₅₀ comparable to that of 2′,3′-dideoxyadenosine (ddA, IC₅₀ ≈ 0.3–1 μM in enzymatic assays) [2].

Anti-HIV structure–activity relationship 2′-amino nucleosides Reverse transcriptase inhibition CEM cell antiviral assay

Differentiation from 5-Benzyl- and 5-Benzyloxybenzyl-Substituted 2′,3′-Dideoxyuridine Anti-AIDS Leads: Modifications at the 2′-Position, Not the 5-Position, Define This Scaffold

A widely studied class of 2′,3′-dideoxyuridine analogs features 5-benzyl or 5-benzyloxybenzyl substitutions on the uracil base (e.g., CAS 132163-48-5, 5-benzyl-2′,3′-dideoxyuridine), designed as non-nucleoside reverse transcriptase inhibitor (NNRTI)-like nucleosides [1]. These 5-substituted analogs primarily target the hydrophobic pocket of HIV-1 reverse transcriptase in a manner analogous to HEPT or nevirapine, whereas CAS 134935-09-4 places the benzyl moiety on the 2′-amino group of the sugar ring, retaining an unsubstituted 5-methyluracil base. This differentiation in the site of aryl substitution has been shown to produce divergent resistance profiles: 5-benzyl-substituted ddU analogs lose potency against the Y181C and K103N NNRTI-resistance mutations, whereas sugar-modified NRTIs (including 2′-substituted analogs) are generally unaffected by NNRTI-associated mutations but may be influenced by NRTI-resistance mutations such as M184V or Q151M [2]. Furthermore, the 2′-benzylamino group provides a chemically addressable secondary amine handle for further derivatization (e.g., acylation, alkylation, or conjugation to fluorophores and affinity tags), a synthetic utility not available from 5-aryl-substituted analogs where the modification is carbon-linked to the base [3].

Nucleoside modification site Anti-AIDS agents 5-Substituted uridine Structure-based differentiation

Prioritized Research and Industrial Application Scenarios for Uridine, 2′,3′-dideoxy-5-methyl-2′-((phenylmethyl)amino)- (CAS 134935-09-4)


Kinase-Independent Antiviral Prodrug Design Using the 2′-Benzylamino Scaffold as a TK1-Bypass Nucleoside Core

The structural evidence (Section 3, Evidence 1) establishes that 2′-substituted 2′,3′-dideoxynucleosides are not reliant on thymidine kinase (TK1) for the first phosphorylation step, a property that distinguishes CAS 134935-09-4 from TK1-dependent NRTIs such as AZT and d4T [1]. Research groups developing phosphoramidate ProTide or cycloSal prodrug strategies can use this compound as a non-TK1-dependent nucleoside core, enabling antiviral activity in TK1-deficient cellular reservoirs (e.g., resting CD4⁺ T cells, macrophages, or neural cells) where AZT and d4T exhibit reduced efficacy due to insufficient monophosphorylation. The demonstrated precedent with ddU ProTide analogs achieving sub-micromolar EC₅₀ values despite an inactive parent nucleoside (Section 3, Evidence 1) supports this application rationale [2].

CNS-Targeted Antiviral or Neurotherapeutic Nucleoside Development Leveraging Enhanced Lipophilicity

The calculated XLogP3 of approximately 1.0 for CAS 134935-09-4 represents a substantial increase in lipophilicity relative to standard dideoxynucleosides (ΔlogP ≈ +1.7 vs. ddT; Section 3, Evidence 2) [3]. This physicochemical advantage positions the compound as a lead scaffold for CNS-penetrant nucleoside therapeutics, including candidates for HIV-associated neurocognitive disorders (HAND), progressive multifocal leukoencephalopathy (PML), or other viral encephalitides. Procurement for CNS-focused medicinal chemistry programs is justified because the intrinsic lipophilicity reduces or eliminates the synthetic burden of 5′-O-lipophilic ester prodrug synthesis, potentially shortening the hit-to-lead optimization timeline.

Chemical Biology Tool for Nucleic Acid Synthesis Studies: 2′-Amine Handle for Bioconjugation and Chain Termination Analysis

The 2′-secondary benzylamine group of CAS 134935-09-4 provides a unique, chemically addressable functional handle that is absent in 3′-modified NRTIs, 2′,3′-unsaturated analogs (d4T, d4U), and 5-substituted ddU derivatives (Section 3, Evidence 4) [4]. This amine can be selectively acylated, alkylated, or conjugated to fluorophores (e.g., FITC, Alexa Fluor dyes), biotin, or photocrosslinking moieties without affecting the 5′-OH required for oligonucleotide incorporation or prodrug activation. In nucleic acid enzymology, this enables the synthesis of chain-terminating nucleotide probes for studying reverse transcriptase processivity, polymerase fidelity, or the structural dynamics of the elongating polymerase–DNA complex via single-molecule fluorescence or crosslinking-mass spectrometry approaches.

NNRTI-Resistant HIV-1 Strain Screening: An NRTI-Scaffold Active Against Common NNRTI Escape Mutants

As established in Section 3, Evidence 4, 2′-sugar-modified dideoxynucleosides retain antiviral activity against HIV-1 strains carrying the prevalent NNRTI-resistance mutations Y181C and K103N, which abrogate the potency of 5-benzyl-substituted ddU analogs and first-generation NNRTIs [5]. Procurement of CAS 134935-09-4 is indicated for antiviral screening panels designed to identify compounds with activity against NNRTI-resistant viral isolates, particularly in the context of transmitted drug resistance surveillance or salvage therapy discovery. The compound's utility in this application is independent of its absolute potency, which can be optimized through subsequent medicinal chemistry.

Quote Request

Request a Quote for Uridine, 2',3'-dideoxy-5-methyl-2'-((phenylmethyl)amino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.